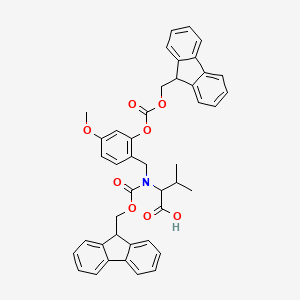

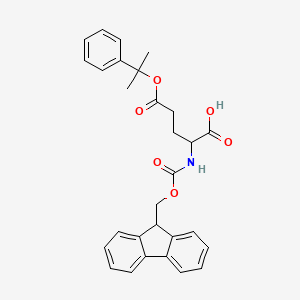

Fmoc-Glu(OPp)-OH;Fmoc-Glu(O-2-PhiPr)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Glu(OPp)-OH und Fmoc-Glu(O-2-PhiPr)-OH sind Derivate der Glutaminsäure, die in der Peptidsynthese verwendet werden. Diese Verbindungen sind besonders nützlich in der Festphasenpeptidsynthese, da sie die Aminosäureseitenketten während des Syntheseprozesses schützen können.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Fmoc-Glu(OPp)-OH und Fmoc-Glu(O-2-PhiPr)-OH beinhaltet den Schutz der Glutaminsäureseitenketten. Der Prozess beginnt typischerweise mit dem Fmoc-Schutz der Aminogruppe, gefolgt vom selektiven Schutz der Carboxylgruppen. Die 2-Phenylisopropyl-Estergruppe kann auf dem Harz mit 1% Trifluoressigsäure in Dichlormethan in Gegenwart von Standard-t-Butyl-basierten Seitenketten-Schutzgruppen selektiv entfernt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindungen folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reinigungstechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindungen werden typischerweise bei -15°C bis -25°C gelagert, um ihre Stabilität zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Fmoc-Glu(OPp)-OH und Fmoc-Glu(O-2-PhiPr)-OH unterliegen hauptsächlich Entschützungreaktionen. Die 2-Phenylisopropyl-Estergruppe kann selektiv mit Trifluoressigsäure in Dichlormethan entfernt werden. Diese Verbindungen sind auch an Peptidbindungsbildungsreaktionen während der Festphasenpeptidsynthese beteiligt .

Häufige Reagenzien und Bedingungen

Entschützung: 1% Trifluoressigsäure in Dichlormethan.

Peptidbindungsbildung: Standard-Peptidkupplungsreagenzien wie HBTU, HATU oder DIC in Gegenwart einer Base wie DIPEA

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die entschützten Aminosäuren und die gewünschten Peptide mit spezifischen Sequenzen .

Wissenschaftliche Forschungsanwendungen

Fmoc-Glu(OPp)-OH und Fmoc-Glu(O-2-PhiPr)-OH werden häufig bei der Synthese von cyclischen Peptiden verwendet, die Anwendungen in der Arzneimittelentwicklung und biochemischen Forschung haben. Diese Verbindungen werden auch bei der Untersuchung von Protein-Protein-Interaktionen und der Entwicklung von Peptid-basierten Therapeutika verwendet .

Wirkmechanismus

Der primäre Wirkmechanismus dieser Verbindungen ist ihre Fähigkeit, die Seitenketten der Glutaminsäure während der Peptidsynthese zu schützen. Die Schutzgruppen verhindern unerwünschte Nebenreaktionen, wodurch die selektive Bildung von Peptidbindungen ermöglicht wird. Die 2-Phenylisopropyl-Estergruppe kann selektiv entfernt werden, wodurch die Synthese von Kopf-Schwanz-cyclischen Peptiden ermöglicht wird .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH primarily undergo deprotection reactions. The 2-phenylisopropyl ester group can be selectively removed using trifluoroacetic acid in dichloromethane. These compounds are also involved in peptide bond formation reactions during solid-phase peptide synthesis .

Common Reagents and Conditions

Deprotection: 1% trifluoroacetic acid in dichloromethane.

Peptide Bond Formation: Standard peptide coupling reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA

Major Products Formed

The major products formed from these reactions are the deprotected amino acids and the desired peptides with specific sequences .

Wissenschaftliche Forschungsanwendungen

Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH are widely used in the synthesis of cyclic peptides, which have applications in drug development and biochemical research. These compounds are also used in the study of protein-protein interactions and the development of peptide-based therapeutics .

Wirkmechanismus

The primary mechanism of action of these compounds is their ability to protect the side chains of glutamic acid during peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The 2-phenylisopropyl ester group can be selectively removed, enabling the synthesis of head-to-tail cyclic peptides .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-Glu(OtBu)-OH: Ein weiteres Derivat der Glutaminsäure, das in der Peptidsynthese verwendet wird, wobei tert-Butylester als Schutzgruppe verwendet wird.

Fmoc-Glu(OAll)-OH: Verwendet Allylester als Schutzgruppe.

Einzigartigkeit

Fmoc-Glu(OPp)-OH und Fmoc-Glu(O-2-PhiPr)-OH sind aufgrund ihrer selektiven Entschützungseigenschaften einzigartig, die sie ideal für die Synthese von cyclischen Peptiden machen. Die 2-Phenylisopropyl-Estergruppe bietet eine Balance zwischen Stabilität während der Synthese und einfacher Entfernung unter milden Bedingungen .

Eigenschaften

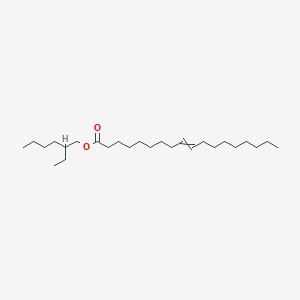

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNRKQDJIWMHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)

![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)

![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)

![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)

![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)